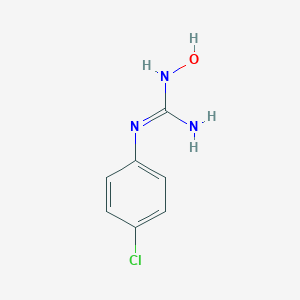

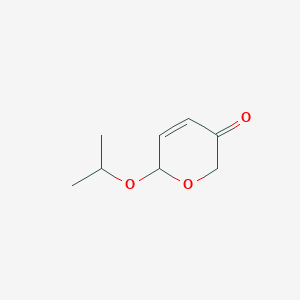

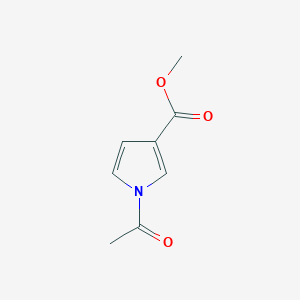

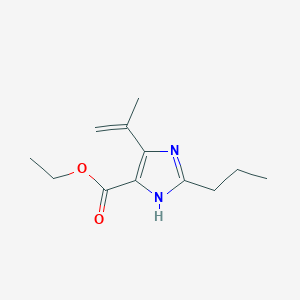

![molecular formula C23H32N6O2 B135953 N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine CAS No. 862370-79-4](/img/structure/B135953.png)

N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of novel aromatic compounds often involves multiple steps, including nitro displacement, hydrolysis, and cyclodehydration. For instance, the synthesis of a pyridine-containing aromatic dianhydride monomer was achieved by displacing the nitro group of 4-nitrophthalonitrile with the phenoxide ion of 2,6-bis(4-hydroxybenzoyl)pyridine, followed by acidic hydrolysis of the intermediate tetranitrile and subsequent cyclodehydration of the tetraacid . This method reflects the complexity and precision required in synthesizing aromatic compounds with specific functional groups, which is likely similar to the synthesis of "N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine".

Molecular Structure Analysis

The molecular structure of aromatic compounds can be elucidated using techniques such as X-ray crystallography and quantum-chemical calculations. For example, the structure of 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone was determined to exist as the lactam tautomer protonated at the N3 ring nitrogen in the solid state. The crystal structure revealed planar centrosymmetric dimers formed by strong intermolecular hydrogen bonds . This analysis is crucial for understanding the molecular conformation and potential reactivity of "N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine".

Chemical Reactions Analysis

The reactivity of aromatic compounds is often influenced by their molecular structure. For instance, the presence of pyridine moieties can affect the chemical behavior of polyimides . Similarly, the substitution pattern on the pyrimidine ring can lead to different tautomeric forms, which can influence the compound's reactivity . The analysis of chemical reactions would involve studying how "N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine" interacts with various reagents and under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds, such as solubility, thermal stability, and mechanical strength, are important for their practical applications. Polyimides containing pyridine moieties, for example, have been found to possess good solubility in aprotic solvents, high thermal stability, and excellent mechanical properties . These properties are determined by the inherent structure of the polymer, which is also relevant for understanding the properties of "N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine".

Applications De Recherche Scientifique

Antitumor Activity

Pyrido[2,3-d]pyrimidine derivatives have shown significant antitumor activity. The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, like BW301U, demonstrates potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against specific carcinomas in rats (Grivsky et al., 1980). Such findings underscore the potential for these compounds in cancer treatment research.

Antibacterial Agents

Novel pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial activity. For instance, compounds have been developed with significant activity against both Gram-positive and Gram-negative bacteria, although they showed variable effectiveness against specific strains (Kanth et al., 2006). This suggests the potential for tailored antibiotic development using pyrido[2,3-d]pyrimidine scaffolds.

Polymer Synthesis

Pyrido[2,3-d]pyrimidine derivatives have also contributed to the field of polymer science. For example, polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine demonstrate high thermal stability, good solubility in polar solvents, and excellent hydrophobic properties (Liu et al., 2019). These characteristics make such polymers suitable for various industrial applications requiring materials with specific physical properties.

Propriétés

IUPAC Name |

2-N-[4-(diethylamino)butyl]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O2/c1-5-29(6-2)10-8-7-9-25-23-26-15-17-13-20(21(24)27-22(17)28-23)16-11-18(30-3)14-19(12-16)31-4/h11-15H,5-10H2,1-4H3,(H3,24,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRJYYIGIPJQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464950 | |

| Record name | AGN-PC-008HZA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine | |

CAS RN |

862370-79-4 | |

| Record name | AGN-PC-008HZA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.